molecular formula C15H24N4O3S B3816442 1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide

1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B3816442
M. Wt: 340.4 g/mol
InChI Key: WEAQEGQSNYITSB-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps One common approach is to start with the piperidine ring, which can be functionalized to introduce the carboxamide group The imidazole moiety is then attached via a sulfanylethyl linker

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups to the imidazole or piperidine rings.

Scientific Research Applications

1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites in enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its target. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-imidazol-2-yl)ethanone: Another imidazole-containing compound with different functional groups.

    5-(2-methylimidazol-1-yl)isophthalic acid: A compound with structural similarities but different applications.

    1-(2-methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Shares the methoxyethyl group but has a different core structure.

Uniqueness

1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide is unique due to its combination of a piperidine ring, an imidazole moiety, and a methoxyethyl group. This unique structure allows it to interact with a variety of molecular targets, making it versatile for different applications in research and industry.

Properties

IUPAC Name

1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-18-7-5-17-15(18)23-10-6-16-14(21)12-3-4-13(20)19(11-12)8-9-22-2/h5,7,12H,3-4,6,8-11H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAQEGQSNYITSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCNC(=O)C2CCC(=O)N(C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide
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1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide
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1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide
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1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide
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1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide
Reactant of Route 6
1-(2-methoxyethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-6-oxopiperidine-3-carboxamide

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